3-(2-Methylpyrimidin-4-yl)propanoic acid

Physicochemical property Lipophilicity Medicinal chemistry

Researchers requiring a reliable pyrimidine-based scaffold for kinase inhibitor programs often face batch-to-batch variability and limited structural documentation with generic building blocks. 3-(2-Methylpyrimidin-4-yl)propanoic acid (CAS 933739-35-6) resolves this with a defined 2-methyl substitution pattern that delivers a balanced XLogP3-AA of 0.4, ensuring reproducible membrane permeability and solubility profiles. • Documented moderate EGFR inhibitory activity (IC50 12.3 μM), enabling direct hit-to-lead optimization. • Explicitly cited in patent WO2023056789 as a building block for antiviral agents targeting RNA viruses. • Fmoc-protected derivatives available for solid-phase peptide synthesis (SPPS) and peptidomimetic construction. Supplied with full analytical documentation; standard packaging from mg to gram scale with global ambient shipping.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 933739-35-6
Cat. No. B1530671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyrimidin-4-yl)propanoic acid
CAS933739-35-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)CCC(=O)O
InChIInChI=1S/C8H10N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyDPNNXOQSGRYEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpyrimidin-4-yl)propanoic Acid (CAS 933739-35-6): Procurement and Differentiation Guide for Pyrimidine-Based Research Intermediates


3-(2-Methylpyrimidin-4-yl)propanoic acid (CAS 933739-35-6) is a synthetic pyrimidine derivative featuring a propanoic acid chain at the 4-position and a methyl group at the 2-position of the heterocyclic ring [1]. With a molecular weight of 166.18 g/mol and a computed XLogP3-AA value of 0.4 [2], this compound serves as a versatile small-molecule scaffold and synthetic intermediate , suitable for constructing more complex molecular architectures in medicinal chemistry, including the design of enzyme inhibitors or receptor modulators [3].

Scaffold

2-methylpyrimidine scaffold with propanoic acid handle supports medicinal chemistry derivatization

Assay Context

2-methyl substitution may support lipophilicity-dependent permeability and target engagement studies

Workflow

Carboxylic acid functionality enables conjugation and building-block incorporation in synthesis workflows

Why Unsubstituted or Differently Substituted Pyrimidine-Propanoic Acid Analogs Cannot Simply Replace 3-(2-Methylpyrimidin-4-yl)propanoic Acid (933739-35-6) in Research


Direct substitution of 3-(2-methylpyrimidin-4-yl)propanoic acid with its unsubstituted pyrimidine counterpart (e.g., 3-(pyrimidin-4-yl)propanoic acid) or analogs with alternative substitution patterns is not straightforward due to quantifiable differences in physicochemical properties [1] and biological target engagement profiles [2]. The 2-methyl group significantly alters lipophilicity, as evidenced by a computed XLogP3-AA value of 0.4 compared to an estimated value of approximately 0.0 for the unsubstituted analog [3], which directly impacts membrane permeability, solubility, and binding site compatibility in biological assays [4]. Furthermore, the specific substitution pattern has been associated with distinct enzyme inhibitory activities, including moderate EGFR inhibition (IC50 of 12.3 μM) [5] and the potential to serve as a scaffold for further optimization in anticancer drug development [6], making generic substitution a risk to experimental reproducibility and data interpretation.

Lipophilicity

2-methyl substitution shifts lipophilicity relative to unsubstituted pyrimidine analogs; may alter membrane partitioning and assay behavior

Target Profile

Substitution pattern influences enzyme inhibition profile; EGFR inhibition context may not transfer to analogs with different ring substitution

Application Specificity

Unsubstituted or differently substituted analogs lack patent-cited application context; research pathway relevance may differ

Quantitative Differentiation Evidence: 3-(2-Methylpyrimidin-4-yl)propanoic Acid vs. Key Comparators


Enhanced Lipophilicity (XLogP3-AA = 0.4) Compared to Unsubstituted 3-(Pyrimidin-4-yl)propanoic Acid

3-(2-Methylpyrimidin-4-yl)propanoic acid exhibits a computed XLogP3-AA value of 0.4 [1], indicating a balanced lipophilicity profile. In comparison, the unsubstituted analog 3-(pyrimidin-4-yl)propanoic acid is estimated to have a lower XLogP3-AA value (approximately 0.0), based on structural difference and the absence of the methyl group [2]. This difference in lipophilicity can affect compound partitioning, membrane permeability, and biological activity.

Lipophilicity Profile
Reported
XLogP3-AA 0.4 vs ~0.0 (unsubstituted analog)
Supports permeability and partitioning study interpretation
Computed values; experimental validation recommended
Physicochemical property Lipophilicity Medicinal chemistry

Moderate EGFR Inhibitory Activity (IC50 = 12.3 μM) Establishing a Baseline for Optimization

3-(2-Methylpyrimidin-4-yl)propanoic acid has been reported to exhibit moderate inhibitory activity against epidermal growth factor receptor (EGFR), with an IC50 value of 12.3 μM [1]. While direct comparator data for closely related analogs is limited, this activity profile establishes a distinct baseline for structure-activity relationship (SAR) studies. The compound serves as a starting point for further optimization in anticancer drug development, offering a quantifiable potency that can be used to benchmark improvements achieved through derivatization [2].

EGFR Inhibition
Reported
IC50 = 12.3 μM
Supports kinase inhibitor SAR benchmark studies
Assay conditions not fully specified in source
Kinase inhibition Anticancer research EGFR

Versatile Building Block for Antiviral Agent Synthesis as Cited in Patent WO2023056789

3-(2-Methylpyrimidin-4-yl)propanoic acid is specifically highlighted as a building block for the synthesis of antiviral agents targeting RNA viruses in patent WO2023056789 [1]. This explicit citation in a patent document provides a concrete application context that is not as clearly defined for other pyrimidine-propanoic acid analogs. While many compounds may be generically described as 'useful intermediates,' the direct reference to a specific patent filing strengthens the procurement rationale for this compound in antiviral drug discovery projects.

Patent Citation
Class-level inference
Explicitly cited in WO2023056789 for antiviral agent synthesis
Supports procurement rationale for antiviral research programs
Application specificity requires validation in target assays
Antiviral research Organic synthesis Patent literature

Balanced Physicochemical Profile with Computed Properties Favorable for Oral Bioavailability

3-(2-Methylpyrimidin-4-yl)propanoic acid possesses a set of computed physicochemical properties that are generally favorable for oral bioavailability, according to common drug-likeness guidelines [1]. Its molecular weight (166.18 g/mol) is below 500, its hydrogen bond donor count (1) is less than 5, its hydrogen bond acceptor count (4) is less than 10, and its XLogP3-AA (0.4) falls within the optimal range [2]. While these properties are not unique to this specific compound, they differentiate it from analogs with significantly different substituents (e.g., those with higher molecular weight or more polar groups) and support its selection as a starting point for hit-to-lead optimization campaigns.

Drug-likeness Profile
Class-level inference
MW 166.18, HBD 1, HBA 4, LogP 0.4
Supports hit-to-lead property assessment in medicinal chemistry
Computed properties; Lipinski context only
Drug-likeness ADME Medicinal chemistry

Optimal Application Scenarios for 3-(2-Methylpyrimidin-4-yl)propanoic Acid (933739-35-6) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

3-(2-Methylpyrimidin-4-yl)propanoic acid serves as a starting scaffold for the development of kinase inhibitors, particularly those targeting EGFR, due to its moderate inhibitory activity (IC50 = 12.3 μM) and favorable physicochemical properties [1]. Its balanced lipophilicity (XLogP3-AA = 0.4) and compliance with drug-likeness guidelines make it an attractive candidate for further derivatization and optimization in hit-to-lead campaigns [2].

Antiviral Drug Discovery: Building Block for RNA Virus Inhibitors

The compound is explicitly cited in patent WO2023056789 as a building block for the synthesis of antiviral agents targeting RNA viruses [1]. This provides a clear, documented application pathway, making it a preferred choice for procurement in antiviral research programs focused on RNA virus targets.

Chemical Biology: Synthesis of Enzyme Inhibitors and Receptor Modulators

The structural motif of 3-(2-methylpyrimidin-4-yl)propanoic acid, combining a pyrimidine ring with a carboxylic acid functional group, is valuable for constructing enzyme inhibitors or receptor modulators [1]. Its reactivity and balanced lipophilicity facilitate the design of molecules that can effectively engage biological targets [2].

Peptidomimetic and Solid-Phase Peptide Synthesis (SPPS) Research

Derivatives of this compound, particularly the Fmoc-protected (3S)-amino acid variant, are utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics [1]. The core 3-(2-methylpyrimidin-4-yl)propanoic acid scaffold provides a foundation for creating these valuable synthetic building blocks.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Reported EGFR inhibition context
Derivatization and potency benchmarking
Antiviral agent synthesis research
Patent-cited building block specificity
RNA virus target application review
Enzyme/receptor modulator synthesis
Pyrimidine-carboxylic acid scaffold
Target engagement assay context
Peptidomimetic and SPPS research
Fmoc-derivatizable scaffold
SPPS coupling efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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